molecular formula C22H22BrN3O2 B11997640 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide CAS No. 356774-18-0

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11997640
CAS No.: 356774-18-0
M. Wt: 440.3 g/mol
InChI Key: ZFOBARJSAHLMOE-ZVHZXABRSA-N
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Description

N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C22H22BrN3O2 and a molecular weight of 440.344 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE include:

Uniqueness

What sets N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE apart is its unique structure, which combines a brominated benzylidene moiety with a tetrahydrocarbazole core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

356774-18-0

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H22BrN3O2/c23-16-9-10-21(27)15(13-16)14-24-25-22(28)11-12-26-19-7-3-1-5-17(19)18-6-2-4-8-20(18)26/h1,3,5,7,9-10,13-14,27H,2,4,6,8,11-12H2,(H,25,28)/b24-14+

InChI Key

ZFOBARJSAHLMOE-ZVHZXABRSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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